Cas no 200335-40-6 (Fmoc-Asp-NH2)

Fmoc-Asp-NH2 structure
Nome del prodotto:Fmoc-Asp-NH2
Numero CAS:200335-40-6
MF:C19H18N2O5
MW:354.356625080109
MDL:MFCD00151920
CID:240706
PubChem ID:57650920
Fmoc-Asp-NH2 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanoic acid,4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, (3S)-
- (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
- Fmoc-Asp-NH?
- Fmoc-Asp-NH2
- Fmoc-IsoAsn-OH
- Fmoc-L-Asp-NH2
- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-amino-4-oxobutanoic acid
- Fmoc-L-isoasparagine
- CS-0112610
- PD127434
- AKOS027327963
- Butanoic acid, 4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, (3S)-
- DTXSID50426776
- (3S)-3-carbamoyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- FD21176
- Fmoc-Asp-NH2, >=98.0%
- Fmoc-Isoasn-OH;Fmoc-L-isoasparagine
- SCHEMBL1026970
- HY-135418
- J-012959
- 200335-40-6
- MFCD00151920
- Butanoic acid,4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-,(3S)-
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoic acid
- AS-48987
- EN300-650506
- Fmoc-Asp-NH
- (3S)-3-CARBAMOYL-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
- DB-257692
- (3S)-4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-butanoic acid
-
- MDL: MFCD00151920
- Inchi: InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1
- Chiave InChI: VHRMWRHTRSQVJJ-INIZCTEOSA-N
- Sorrisi: O=C(O)C[C@@H](C(N)=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O
Proprietà calcolate
- Massa esatta: 354.12200
- Massa monoisotopica: 354.12157168g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 530
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 119Ų
Proprietà sperimentali
- Densità: 1.362
- Punto di ebollizione: 662.1°C at 760 mmHg
- Punto di infiammabilità: 354.2°C
- Indice di rifrazione: 1.626
- PSA: 118.72000
- LogP: 2.94490
Fmoc-Asp-NH2 Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- CODICI DEL MARCHIO F FLUKA:10
- Condizioni di conservazione:2-8°C
Fmoc-Asp-NH2 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB446728-5g |
Fmoc-Asp-NH2, 98%; . |
200335-40-6 | 98% | 5g |
€230.00 | 2024-08-03 | |
ChemScence | CS-0112610-1g |
Fmoc-Asp-NH2 |
200335-40-6 | 99.65% | 1g |
$54.0 | 2022-04-27 | |
TRC | F604218-100mg |
Fmoc-Asp-NH2 |
200335-40-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | F604218-500mg |
Fmoc-Asp-NH2 |
200335-40-6 | 500mg |
$ 185.00 | 2022-06-04 | ||
Enamine | EN300-650506-1.0g |
(3S)-3-carbamoyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
200335-40-6 | 1g |
$0.0 | 2023-05-29 | ||
MedChemExpress | HY-135418-1g |
Fmoc-Asp-NH2 |
200335-40-6 | 98.04% | 1g |
¥1650 | 2022-05-18 | |
Ambeed | A130073-250mg |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoic acid |
200335-40-6 | 98% | 250mg |
$17.0 | 2024-04-22 | |
Aaron | AR002DDC-100mg |
Butanoic acid, 4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, (3S)- |
200335-40-6 | 98% | 100mg |
$4.00 | 2025-01-21 | |
A2B Chem LLC | AB09540-250mg |
Fmoc-Asp-NH2 |
200335-40-6 | 98% | 250mg |
$13.00 | 2024-04-20 | |
Aaron | AR002DDC-250mg |
Butanoic acid, 4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, (3S)- |
200335-40-6 | 98% | 250mg |
$6.00 | 2025-01-21 |
Fmoc-Asp-NH2 Letteratura correlata
-
Jan Pawlas,Biljana Antonic,Marika Lundqvist,Thomas Svensson,Jens Finnman,Jon H. Rasmussen Green Chem. 2019 21 2594
200335-40-6 (Fmoc-Asp-NH2) Prodotti correlati
- 288149-55-3((S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid)
- 292150-20-0(Fmoc-D-Glu-NH2)
- 2228708-19-6(3-amino-2-methyl-2-(2-methylquinolin-4-yl)propan-1-ol)
- 1857990-94-3([2-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]methanamine)
- 2229453-88-5(1-(3,5-dichloropyridin-4-yl)-2,2-difluorocyclopropylmethanamine)
- 929493-67-4(2-methyl-3-phenyl-9-2-(thiophen-2-yl)ethyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
- 1956377-48-2(1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride)
- 1697140-70-7(1-(2-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine)
- 2228377-81-7(3,3-difluoro-3-(3-methylpyrazin-2-yl)propanoic acid)
- 946335-77-9(2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:200335-40-6)Fmoc-Asp-NH2

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):170.0/596.0